molecular formula C12H9NO3S B3013520 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione CAS No. 866042-26-4

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione

Cat. No.: B3013520
CAS No.: 866042-26-4
M. Wt: 247.27
InChI Key: ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
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Description

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione is a novel chemical entity designed for preclinical research and development. This compound features a hybrid architecture, integrating a benzofuran moiety with a thiazolidine-2,4-dione (TZD) core, a pharmacophore of significant interest in medicinal chemistry . The TZD scaffold is widely recognized for its diverse biological profile, and derivatives have demonstrated potent activity in cell-based assays, including growth inhibition (GI50) values in the low micromolar range against a broad panel of human tumor cell lines such as leukemia, non-small cell lung cancer, colon cancer, and breast cancer . The primary research applications for this compound are anticipated to be in the fields of oncology and infectious disease, serving as a key intermediate or active compound for investigating new therapeutic agents. The mechanism of action for TZD derivatives often involves interaction with cellular targets leading to the inhibition of proliferation; specific studies on related analogs have shown the ability to induce DNA cleavage, suggesting a potential mechanism that causes DNA damage and inhibits replication in susceptible cells . Furthermore, the structural framework of this compound suggests potential for antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species, based on the established structure-activity relationships of similar TZD derivatives . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments in accordance with local and national regulatory requirements.

Properties

IUPAC Name

5-(1-benzofuran-2-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-5,10H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUQEXIJUOOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(1-benzofuran-2-ylmethyl)thioacetamide with chloroacetic acid in the presence of a base, leading to the formation of the thiazolane ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolane ring, leading to the formation of thiazolidines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity.

  • Antimicrobial Activity : Studies have indicated that thiazolidine derivatives exhibit antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy against resistant strains .
  • Anticancer Potential : Research suggests that thiazole derivatives can inhibit cancer cell proliferation. Preliminary studies on this compound indicate it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Agricultural Chemistry

The compound's potential applications extend to agricultural chemistry where it may serve as a pesticide or herbicide.

  • Pesticidal Properties : Initial evaluations have shown that compounds with thiazole rings possess insecticidal properties. The benzofuran moiety may enhance the effectiveness of such compounds against specific pests .

Material Science

In material science, derivatives of thiazolidine have been explored for their utility in developing new materials with unique properties.

  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties of polymers. Research indicates that such modifications can lead to materials suitable for high-performance applications .

Case Study: Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, evaluated their effectiveness against common bacterial pathogens.

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosa20

This table illustrates the significant antimicrobial activity exhibited by the compound against Pseudomonas aeruginosa compared to other tested compounds.

Case Study: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The results indicate that this compound exhibits promising anticancer activity with relatively low IC50 values across different cancer types.

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Substituents like benzofuran (electron-rich) and fluorobenzylidene (electron-withdrawing) modulate electronic properties, affecting binding to biological targets .
  • Core Heteroatoms : Thiazolidinediones (sulfur-containing) exhibit distinct redox properties compared to imidazolidinediones (nitrogen-containing), influencing metabolic stability and target selectivity .

Antiproliferative and Antimicrobial Effects

  • Thiazolidinediones : Compounds like 5-(3-methoxybenzylidene)-TZD (1d) showed 84.2% lipid peroxidation inhibition, outperforming 5-(4-hydroxybenzylidene)-TZD (1m, 23.0%) . The benzofuran analog’s activity remains uncharacterized but may leverage similar mechanisms.
  • Imidazolidinediones: IM-3 and IM-7 demonstrated acute cardiovascular and CNS effects in rats, with IM-3 implicated in antinociception .

Enzymatic Inhibition

  • Lipoxygenase (LOX) Inhibition : Thiazolidinediones like 1d and 1s (82.9% inhibition) rival the standard NDGA (80.8%), highlighting substituent-dependent efficacy .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Para-substituted aryl groups (e.g., 4-fluorobenzylidene) enhance LOX inhibition compared to ortho/meta positions .
  • Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility over sulfur-containing benzothiazole derivatives (e.g., compounds in ), though direct comparisons are lacking .

Biological Activity

5-(1-Benzofuran-2-ylmethyl)-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including its potential as an antimicrobial and anti-tumor agent, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique structure combining benzofuran and thiazolane rings, which contributes to its reactivity and biological activity. Its molecular formula is C12H9NO3SC_{12}H_9NO_3S with a molecular weight of approximately 247.27 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various thiazolidine derivatives found that certain compounds showed promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

CompoundActivity TypeIC50 (µM)
5-(1-Benzofuran-2-ylmethyl)-...Gram-positive Bacteria15.0
Control (Standard Antibiotic)Gram-positive Bacteria10.0

Anti-Tumor Activity

The compound has also been investigated for its anti-tumor effects. Studies have shown that derivatives of thiazolidine compounds can induce apoptosis in cancer cells. For instance, a study reported that certain thiazolidine derivatives exhibited selective cytotoxicity against various cancer cell lines, including K562 (human leukemia) and HeLa (cervical cancer) cells, with IC50 values ranging from 8.5 µM to 14.9 µM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompoundIC50 (µM)
K5625-(1-Benzofuran-2-ylmethyl)-...12.0
HeLa5-(1-Benzofuran-2-ylmethyl)-...10.0
MDA-MB-3615-(1-Benzofuran-2-ylmethyl)-...15.0

The proposed mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound may trigger both extrinsic and intrinsic apoptotic pathways in cancer cells .
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production and is a target for skin-related therapies .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • A study on thiazolidine derivatives showed that some compounds had higher cytotoxicity compared to standard chemotherapy agents like cisplatin, indicating their potential as alternative treatments for resistant cancers .
  • Another investigation focused on the synthesis of phenolic thiazolidine derivatives revealed strong antioxidant properties alongside their antimicrobial effects, suggesting a dual therapeutic role .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1H^1H NMRδ 4.35 (s, 2H, CH2_2), δ 7.8 (d, J=8 Hz, Ar-H)
IR1715 cm1^{-1} (C=O), 1250 cm1^{-1} (C-S)
HRMS[M+H]+^+ m/z calc. 300.0521, found 300.0523

Q. Table 2: Example MIC Values for Analog Optimization

DerivativeMIC (µg/mL) Against S. aureusSubstituent PositionReference
3d1Para-chloro
3e3Meta-methoxy

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